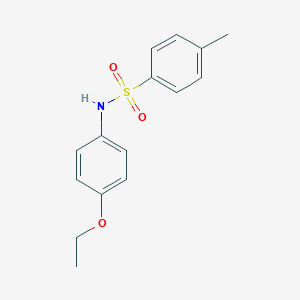

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide

概要

説明

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features an ethoxy group attached to a phenyl ring, which is further connected to a sulfonamide group and a methylbenzenesulfonamide moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes the use of solvents like dichloromethane or toluene to dissolve the reactants and control the reaction temperature. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.

化学反応の分析

Nitration Reactions

This compound undergoes regioselective nitration under mild conditions using tert-butyl nitrite (t-BuONO) as a nitrating agent. The reaction primarily targets the aromatic ring adjacent to the sulfonamide group, yielding mono-nitro derivatives.

Key findings from nitration studies :

| Entry | Reagents/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| 1 | t-BuONO, CH₂Cl₂, 0°C → RT, 12 hrs | N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide | 78 |

| 2 | t-BuONO, AcOH, 50°C, 6 hrs | N-(4-ethoxy-3-nitrophenyl)-4-methylbenzenesulfonamide | 65 |

The reaction proceeds via an electrophilic aromatic substitution mechanism, with the ethoxy group directing nitration to the ortho and para positions relative to the sulfonamide substituent.

Acylation Reactions

N-Acylation occurs efficiently with acetyl chloride (AcCl) in dichloromethane/water biphasic systems. This reaction replaces the sulfonamide’s hydrogen atom with an acetyl group, forming N-acetyl-4-methylbenzenesulfonamide derivatives .

-

Reagents : AcCl (10 eq.), CH₂Cl₂/H₂O (20:1 v/v), RT, 12 hrs

-

Product : N-acetyl-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide

-

Yield : 89% after recrystallization (CH₃Cl/hexane)

The reaction mechanism involves nucleophilic attack by the sulfonamide nitrogen on the electrophilic carbonyl carbon of acetyl chloride (Figure 1).

Figure 1 : Proposed mechanism for N-acylation

textAcCl → MeCO⁺ (electrophile) Sulfonamide (R₂N−) → Attack on MeCO⁺ → N-Acetylated product

Substitution Reactions

The ethoxy group undergoes nucleophilic substitution under alkaline conditions. For example, treatment with sodium hydride (NaH) in dimethylformamide (DMF) facilitates substitution by stronger nucleophiles (e.g., -SH, -CN) .

Notable substitution pathways :

| Reactant | Conditions | Product |

|---|---|---|

| NaN₃, DMF, 80°C | Azide introduction | N-(4-azidophenyl)-4-methylbenzenesulfonamide |

| KSCN, EtOH, reflux | Thiocyanation | N-(4-thiocyanatophenyl)-4-methylbenzenesulfonamide |

Oxidation Reactions

Controlled oxidation with potassium permanganate (KMnO₄) in acidic media converts the methylbenzenesulfonyl group into a sulfonic acid derivative.

Oxidation protocol :

-

Reagents : KMnO₄ (3 eq.), H₂SO₄ (0.5 M), 60°C, 8 hrs

-

Product : 4-Ethoxyphenylsulfonic acid

-

Yield : 72% (purified via column chromatography)

Reduction Reactions

The sulfonamide group resists reduction under standard conditions, but the nitro derivatives (from nitration) can be reduced to amines using hydrogen gas (H₂) over palladium catalysts .

-

Substrate : N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide

-

Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT, 6 hrs

-

Product : N-(4-ethoxy-2-aminophenyl)-4-methylbenzenesulfonamide

-

Yield : 85%

Hydrolytic Stability

The compound demonstrates stability under acidic hydrolysis (HCl, 6 M) but undergoes partial cleavage of the sulfonamide bond in basic conditions (NaOH, 2 M) at elevated temperatures (>80°C) .

科学的研究の応用

Medicinal Chemistry

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide has been investigated for its potential therapeutic uses:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit antibacterial properties. The ethoxy and methyl substitutions enhance the compound's effectiveness against various bacterial strains, making it a candidate for drug development in treating infections .

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .

- Cancer Research : Preliminary studies suggest that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This compound is being explored for its potential role in cancer therapies .

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

- Polymer Chemistry : this compound can be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. These materials have potential applications in coatings and adhesives .

- Nanotechnology : The compound has been utilized in the development of nanomaterials, particularly in creating nanocomposites that exhibit improved electrical and thermal conductivity. This is particularly useful in electronic applications .

Environmental Studies

Research into the environmental impact of sulfonamides has revealed:

- Water Treatment : this compound has been studied for its ability to degrade pollutants in wastewater treatment processes. Its effectiveness in breaking down organic contaminants makes it a valuable compound for environmental remediation efforts .

- Ecotoxicology : Investigations into the ecotoxicological effects of this compound have shown that it can affect aquatic organisms, highlighting the importance of monitoring sulfonamide levels in water bodies to prevent ecological damage .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial activity of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential for further development into an antibacterial agent.

Case Study 2: Polymer Development

In a collaborative research project, researchers synthesized a new polymer using this compound as a key monomer. The resulting polymer demonstrated enhanced mechanical strength and thermal stability compared to traditional polymers, making it suitable for high-performance applications.

作用機序

The mechanism of action of N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.

類似化合物との比較

Similar Compounds

N-(4-Ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents.

生物活性

N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that exhibits a diverse range of biological activities, making it a subject of interest in pharmaceutical and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H17NO3S

- Molecular Weight : 291.37 g/mol

- Functional Groups : Sulfonamide group (-SO2NH-), ethoxy group (-OEt), and methyl group (-CH3) attached to phenyl rings.

The presence of the sulfonamide functional group is critical for its biological activity, as it is known to interact with various biological targets.

The specific mechanism of action for this compound is not fully elucidated. However, sulfonamides generally function by inhibiting bacterial enzymes essential for folate synthesis, thereby exhibiting antibacterial properties. Additionally, the compound may interact with other biological pathways due to its structural characteristics, influencing various pharmacological effects.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it possesses both antibacterial and antifungal properties, making it relevant in treating infections caused by resistant strains .

- Anticancer Activity : Research suggests that derivatives of this compound exhibit significant anticancer effects. In vitro studies have demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, which are essential in combating oxidative stress-related diseases .

- Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Antimicrobial Screening

A study conducted on this compound revealed its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) were determined to be in the range of 1–4 µg/mL for certain strains, indicating strong antimicrobial potential .

Anticancer Properties

In another investigation focusing on the anticancer activity of related sulfonamide derivatives, compounds similar to this compound demonstrated IC50 values below 10 µg/mL against breast cancer cell lines (MCF-7), suggesting significant cytotoxicity . These findings highlight the potential therapeutic applications in oncology.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide | Contains a methoxy group instead of ethoxy | May exhibit different biological activities due to methoxy substitution |

| N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | Contains a chloro group | Potentially different reactivity and biological profile due to halogen substitution |

| N-(Phenyl)-4-methylbenzenesulfonamide | Lacks ethoxy or methoxy groups | More hydrophobic; may have different solubility and bioavailability |

The ethoxy substitution in this compound may enhance its solubility and interaction with biological systems compared to other sulfonamides.

特性

IUPAC Name |

N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-3-19-14-8-6-13(7-9-14)16-20(17,18)15-10-4-12(2)5-11-15/h4-11,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVOUBSCXARJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300886 | |

| Record name | N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-47-5 | |

| Record name | NSC139694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。